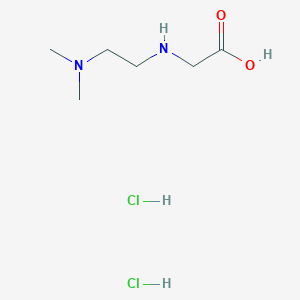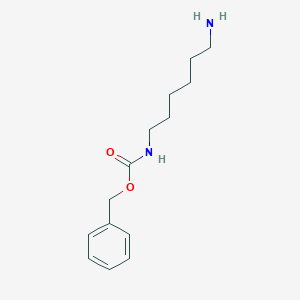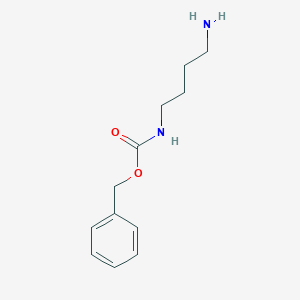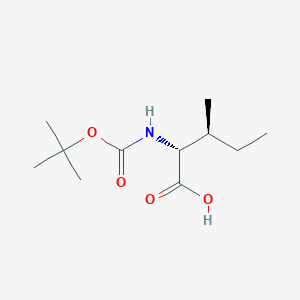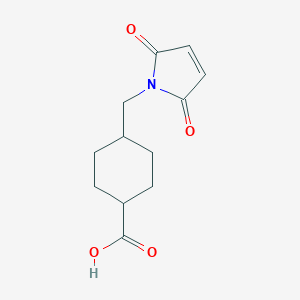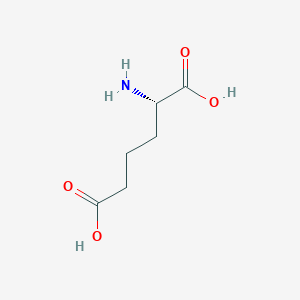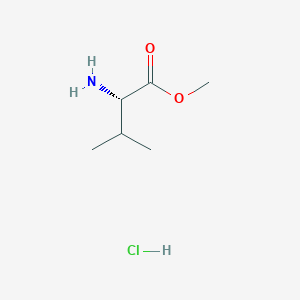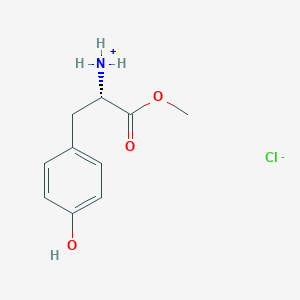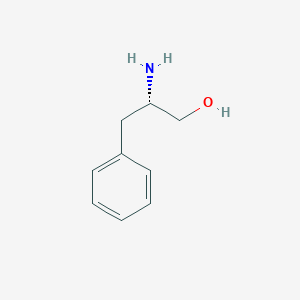
L-Fenilalaninol
Descripción general
Descripción
L-Fenilalaninol: es un compuesto orgánico que pertenece a la clase de los aminoalcoholes. Se deriva del aminoácido L-fenilalanina y contiene tanto un grupo amino como un grupo hidroxilo. Este compuesto es conocido por sus propiedades quirales y se utiliza en diversas aplicaciones químicas y biológicas.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del L-Fenilalaninol implica su interacción con varios objetivos y vías moleculares. Actúa como un inhibidor de la absorción intestinal de fenilalanina y reduce la secreción de ácido gástrico. Los objetivos y vías moleculares exactos involucrados en estos efectos aún están bajo investigación .
Análisis Bioquímico
Biochemical Properties
L-Phenylalaninol plays a crucial role in biochemical reactions. It is involved in the biosynthesis of phenylpyruvate, a key precursor for L-Phenylalaninol production . The highly active enzyme combination of natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t can produce phenylpyruvate . Overexpression of the gene ridA can further increase phenylpyruvate production .
Cellular Effects
In cellular processes, L-Phenylalaninol influences cell function by interacting with various enzymes and proteins. For instance, it interacts with Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH V120S), which catalyze the conversion of phenylpyruvate to L-Phenylalaninol .
Molecular Mechanism
At the molecular level, L-Phenylalaninol exerts its effects through binding interactions with biomolecules and changes in gene expression. The engineered E. coli containing these two modules could produce L-Phenylalaninol from benzaldehyde with a conversion rate of 69% .
Temporal Effects in Laboratory Settings
The effects of L-Phenylalaninol change over time in laboratory settings. The engineered E. coli containing these two modules could produce L-Phenylalaninol from benzaldehyde with a conversion rate of 69% .
Metabolic Pathways
L-Phenylalaninol is involved in the metabolic pathways that convert aromatic precursors and glycine into phenylpyruvate . It interacts with enzymes such as natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El L-Fenilalaninol se puede sintetizar mediante la hidrogenación catalítica del L-fenilalaninato. Este proceso implica el uso de un catalizador Cu/ZnO/Al2O3, que se prepara mediante un método de coprecipitación. La reacción se lleva a cabo a 110 °C y 4 MPa de presión de hidrógeno durante 5 horas, lo que da como resultado un rendimiento del 69,2% con una selectividad de exceso enantiomérico del 99,84% .
Métodos de producción industrial: La producción industrial de this compound implica el uso de métodos de coprecipitación fraccionada para preparar el catalizador Cu/ZnO/Al2O3. El catalizador se envejece a 70 °C durante 2 horas y se calcina a 450 °C durante 4 horas. Este método alcanza una selectividad del 83,6% a this compound sin racemización .
Análisis De Reacciones Químicas
Tipos de reacciones: El L-Fenilalaninol se somete a diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Se puede reducir para formar alcoholes o aminas más simples.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar diversos derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo.
Productos principales formados:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o aminas más simples.
Sustitución: Formación de diversos derivados sustituidos.
Comparación Con Compuestos Similares
Compuestos similares:
L-Fenilalanina: Un aminoácido que sirve como precursor del L-Fenilalaninol.
D-Fenilalaninol: Un enantiómero del this compound con propiedades similares pero diferentes actividades biológicas.
Fenilalanina: Un aminoácido relacionado con características estructurales similares.
Singularidad: El this compound es único debido a sus propiedades quirales y su capacidad para actuar como auxiliar quiral en la síntesis asimétrica. También tiene actividades biológicas específicas, como inhibir la absorción intestinal de fenilalanina y reducir la secreción de ácido gástrico, que no se observan en sus compuestos similares .
Propiedades
IUPAC Name |
(2S)-2-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025528 | |
| Record name | L-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-95-4 | |
| Record name | L-Phenylalaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalaninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-phenylalaninol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-amino-3-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
